
(4-(Oxazol-2-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(Oxazol-2-yl)phenyl)boronic acid” is a compound with the molecular formula C9H8BNO3 . It plays a significant role in the field of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated for the development of novel compounds showing favorable biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives has been studied extensively. For instance, phenyl boronic acid has been used as a catalyst in the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenyl boronic acid .
Molecular Structure Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . These interactions make the derivatives exhibit potential applications in various fields such as agriculture, biotechnology, medicinal, chemical, and material sciences .
Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives have been a topic of interest in recent years. For example, the Suzuki-Miyaura coupling reaction has been used in the synthesis of biphenyl substituted oxazole derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(Oxazol-2-yl)phenyl)boronic acid” are as follows: it has a molecular weight of 188.976 Da . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .
Mecanismo De Acción
Propiedades
IUPAC Name |
[4-(1,3-oxazol-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJLCEFUDPJLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC=CO2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Oxazol-2-yl)phenyl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


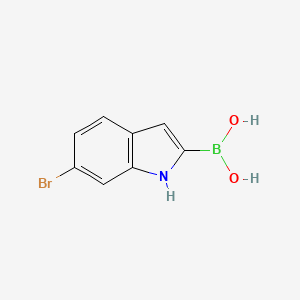
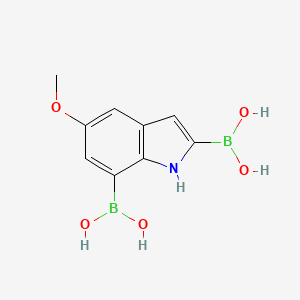
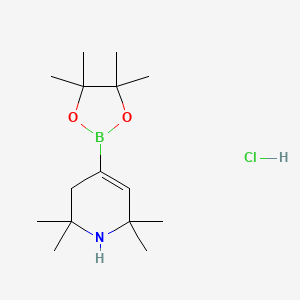
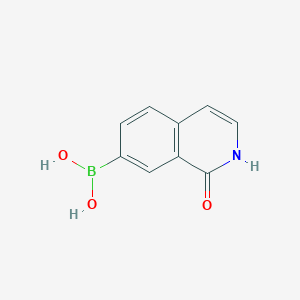
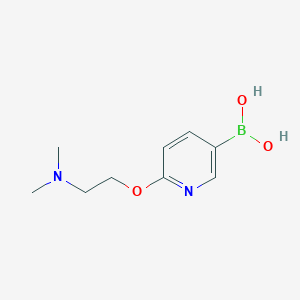
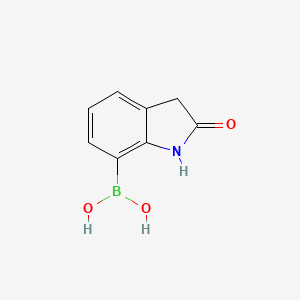


![6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid](/img/structure/B8187548.png)
![Pyrazolo[1,5-a]pyrimidine-3-boronic acid](/img/structure/B8187559.png)

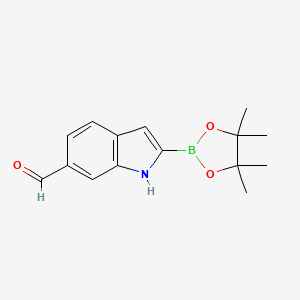
![5-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8187578.png)